molecular formula C34H44O14 B1276376 Azadirachtin D CAS No. 99399-65-2

Azadirachtin D

Cat. No. B1276376
CAS RN: 99399-65-2
M. Wt: 676.7 g/mol
InChI Key: SNNRXIOWEMKFFZ-TXCILVRSSA-N
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Description

Azadirachtin D: Comprehensive Analysis

Azadirachtin is a natural pesticide derived from the Neem tree, Azadirachta indica, and is known for its insecticidal properties. It is particularly effective against a variety of insect pests and has been used in integrated pest management for decades. Azadirachtin operates through several mechanisms, including acting as an antifeedant, disrupting insect growth, and affecting reproductive success. It has a complex molecular structure that has made its synthesis challenging, but it is valued for its low toxicity to vertebrates .

Synthesis Analysis

The synthesis of azadirachtin and its analogues has been a subject of extensive research due to its potent bioactivity. The complexity of azadirachtin's structure has precluded its synthesis for widespread pesticide use, although research into simpler mimetic substances is ongoing. Model compounds of azadirachtin have been synthesized, with particular attention to the tetrahydrofurancarboxylate hemiketal functional group and the decalin moiety, which are crucial for its bioactivity. Key reactions in the synthesis include the oxidative ring contraction reaction and intramolecular Diels-Alder reaction .

Molecular Structure Analysis

Azadirachtin's molecular structure is highly complex, featuring a tetranortriterpene framework. An epimeric analogue of azadirachtin, 11-epi-azadirachtin D, has been isolated, and its structure was proposed based on spectral analyses. The structure of azadirachtin includes a decalin core, a tetrahydrofuran ring, and multiple oxygenated functional groups, which contribute to its bioactivity .

Chemical Reactions Analysis

Azadirachtin interacts with biological systems through various chemical reactions. It modulates the properties of cholinergic miniature excitatory postsynaptic currents and calcium currents in the central nervous system of insects, leading to decreased neural activity. Additionally, azadirachtin induces apoptosis in insect midguts by affecting the transcriptional level of genes involved in apoptotic signaling pathways, such as the MAPK and calcium pathways .

Physical and Chemical Properties Analysis

Azadirachtin's physical and chemical properties are closely linked to its biological activity. It is a feeding deterrent for many insects, particularly Lepidoptera, and disrupts growth and reproduction in a wide range of arthropods. Its bioavailability can be affected by barriers such as cuticle or gut in certain species. The compound's antifeedant and growth-regulatory effects are consistent across species, although the exact biochemical effects at the cellular level remain to be fully elucidated .

Case Studies

Several studies have demonstrated the effects of azadirachtin on different insect species. In Drosophila melanogaster, azadirachtin was shown to increase mortality, reduce mating success, and decrease progeny production. It also caused gametic abnormalities and reduced the number of cysts and oocytes in treated adults . In Spodoptera litura, azadirachtin inhibited larval growth by inducing apoptosis in the midgut, affecting the digestion and absorption of nutrients . Additionally, hairy root cultures of Azadirachta indica have been optimized to enhance the production of azadirachtin, with elicitors such as jasmonic acid and salicylic acid significantly increasing its yield .

Scientific Research Applications

1. Insecticidal and Growth Regulatory Properties

Azadirachtin, a botanical pesticide derived from the Neem tree, is known for its significant insecticidal and antifeedant properties. It has been extensively used in integrated pest management due to its environmentally friendly nature. Research shows its strong biological activity against various pests like Spodoptera litura, a pest affecting multiple crops. Azadirachtin induces apoptosis in larval midgut, affecting the insect's digestion and nutrient absorption, leading to growth inhibition (Shu et al., 2018).

2. Modulation of Neurological Processes

Studies have demonstrated that Azadirachtin impacts the central nervous system of insects. For instance, in Drosophila melanogaster, it modulates the properties of cholinergic miniature excitatory postsynaptic current (mEPSC) and calcium currents in the central nervous system. These effects play a crucial role in neural activity, suggesting that Azadirachtin interferes with the CNS by inhibiting excitatory cholinergic transmission and partly blocking calcium channels (Qiao et al., 2014).

3. Effects on Reproduction and Development

Azadirachtin's impact on reproduction has been studied in various insect species. In Drosophila melanogaster, it affects mating success, gametic abnormalities, and progeny survival. Treated adults show reduced mating success and progeny production, with noticeable effects on gametes' number and abnormalities. This research highlights Azadirachtin's potential to disrupt the reproductive cycle of pests, providing another mechanism for pest control (Oulhaci et al., 2018).

4. Induction of Cellular Apoptosis

Azadirachtin has been observed to induce apoptosis in insect cells. In studies involving the Spodoptera litura cell line, azadirachtin was found to inhibit cell proliferation by triggering both autophagic and apoptotic cell death. This suggests a significant impact on the cellular level, contributing to its effectiveness as a biopesticide (Shao et al., 2016).

5. Biochemical Insights and Mechanisms

The biochemical pathways affected by Azadirachtin in various insects have been a subject of research. For instance, in Drosophila melanogaster, Azadirachtin alters the expression of genes involved in key biological processes like starch and sucrose metabolism, defense response, and chemosensory behavior. This deepens our understanding of its mode of action and how it impacts various physiological aspects of pests (Lai et al., 2014).

Future Directions

Azadirachtin-based insecticides have recently been promoted as an alternative pest control method, especially in agroecological farming and organic agricultural systems . Future research could focus on the development of novel strategies by the use of nanotechnology to control its release rate and improve its stability and sustainability .

properties

IUPAC Name

methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O14/c1-8-15(2)24(37)46-19-12-18(45-16(3)35)28(4)13-43-21-22(28)31(19)14-44-33(40,26(38)41-7)25(31)29(5,23(21)36)34-20-11-17(30(34,6)48-34)32(39)9-10-42-27(32)47-20/h8-10,17-23,25,27,36,39-40H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23+,25-,27-,28+,29+,30-,31?,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNRXIOWEMKFFZ-TXCILVRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2C14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azadirachtin D

CAS RN

99399-65-2
Record name Azadirachtin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099399652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
SR Fernandes, L Barreiros, RF Oliveira, A Cruz… - Fitoterapia, 2019 - Elsevier
… The literature describes a huge diversity of limonoids but the most abundant are azadirachtin A (azadirachtin), salanin, nimbin, azadirachtin B (3-tigloylazadirachtol) and azadirachtin D (…
Number of citations: 78 www.sciencedirect.com
ED Morgan - Bioorganic & medicinal chemistry, 2009 - Elsevier
… Azadirachtin D is correctly 1-tigloyl-3-acetyl-11-hydroxymeliacarpin (13). These three compounds belong to different compound groups and are not isomers. Later authors have isolated…
Number of citations: 410 www.sciencedirect.com
H Rembold - Econ. Med. Plant Res, 1989 - books.google.com
… Azadirachtin D (3) differs from azadirachtin A by reduction of the ester group in position 4 to a methyl group, and azadirachtin E (4) is the naturally occurring detigloylazadirachtin A (and …
Number of citations: 59 books.google.com
N Ramji, K Venkatakrishnan, KM Madyastha - Phytochemistry, 1998 - Elsevier
… A new tetranortriterpene, 11-epi-azadirachtin D (1-tigloyl-3-acetyl-11α-hydroxy-4β-methylmeliacarpin) has been isolated from the methanolic extracts of Azadirachta indica seeds. Its structure is …
Number of citations: 18 www.sciencedirect.com
R Jabeen, M Manzoor, S Irfan, T Iftikhar - Pak. J. Bot, 2013 - academia.edu
In the present study organic extracts (Chloroform) of twenty four plants were tested through anti-bacterial susceptibility test against specific bacterium X. oryzae causing Bacterial Leaf …
Number of citations: 2 www.academia.edu
TR Govindachari, G Sandhya… - Journal of Natural …, 1992 - ACS Publications
… This methyl group was assigned the shift of 18.91 ppm, comparable to C-29 (methyl) in azadirachtin D occurring at 18.95 ppm. H-29 occurred as a singlet integrating for three protons at …
Number of citations: 80 pubs.acs.org
D Qin, P Zhang, Y Zhou, B Liu, C Xiao… - Archives of insect …, 2020 - Wiley Online Library
To clarify the types, number, and distribution of sensilla on the head of the fifth instar Spodoptera litura (Fabricius) (Lepidoptera: Noctuidae) larvae and identify the main sensilla of …
Number of citations: 22 onlinelibrary.wiley.com
S Barrek, O Paisse, MF Grenier-Loustalot - Analytical and Bioanalytical …, 2004 - Springer
… Also, azadirachtin I, azadirachtin H, azadirachtin D, and azadirachtin B are not detected in positive APCI. The most suitable ionization mode for analysis of the neem extract is positive …
Number of citations: 102 link.springer.com
N Saxena, Y Kumar - Neem, a Treatise, KK Singh, S. Phogat, RS …, 2009 - books.google.com
… In azadirachtin D, the C-29 COOMe is replaced by Me. Azadirachtin F contains a free 11-OH and C-19 Me in place of the ether bridge between C-19 and C-11. Azadirachtin H and …
Number of citations: 5 books.google.com
MR Forim, VE Cornélio… - Phytochemical …, 2010 - Wiley Online Library
… Azadirachtin D is correctly 1-tigloyl-3-acetyl-11-hydroxymeliacarpin. These three compounds belong to different compound groups and are not isomers (Morgan, 2009). Later, the …

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